N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride
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Overview
Description
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an isopropyl group, a nitro group, and a piperazine ring attached to an aniline moiety, all of which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride typically involves a multi-step process:
Alkylation: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.
Piperazine Introduction: The piperazine ring is incorporated through nucleophilic substitution reactions, where piperazine reacts with the nitroaniline intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: N-isopropyl-2-amino-5-piperazin-1-ylaniline hydrochloride.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Oxidized derivatives of the aniline moiety.
Scientific Research Applications
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-2-nitroaniline hydrochloride: Lacks the piperazine ring, leading to different chemical and biological properties.
N-isopropyl-2-amino-5-piperazin-1-ylaniline hydrochloride: The amino group instead of the nitro group results in different reactivity and applications.
2-nitro-5-piperazin-1-ylaniline hydrochloride: Absence of the isopropyl group affects its overall properties and uses.
Uniqueness
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is unique due to the combination of the isopropyl group, nitro group, and piperazine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.ClH/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16;/h3-4,9-10,14-15H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDFOWAPGINDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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